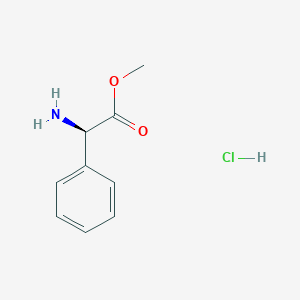
H-D-Phg-OMe.HCl
Descripción general
Descripción
H-D-Phg-OMe.HCl, also known as ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride, is a derivative of glycine . It is a white solid and is used as an intermediate in the synthesis of Cephradine, a cephalosporin antibiotic .
Synthesis Analysis
H-D-Phg-OMe.HCl functions as an acyl donor in the enzymatic synthetic process for cephradine synthesis . More detailed synthesis procedures may be found in specific scientific literature .Molecular Structure Analysis
The molecular formula of H-D-Phg-OMe.HCl is C9H12ClNO2 . The average mass is 201.650 Da and the monoisotopic mass is 201.055649 Da .Chemical Reactions Analysis
Detailed information about the chemical reactions involving H-D-Phg-OMe.HCl can be found in specific scientific literature .Physical And Chemical Properties Analysis
H-D-Phg-OMe.HCl is a white solid . More detailed physical and chemical properties can be found in databases like ChemSpider and PubChem .Aplicaciones Científicas De Investigación
1. Environmental Impact Assessment
- Mercury Release from Soils: Research has explored the impact of organic matter (OM) and pH on mercury release from soils. The study found that mercury emission from OM-added soils was low due to the high affinity of OM to mercury (Yang et al., 2007).
2. Health and Medical Research
- Hydroxychloroquine in Systemic Lupus Erythematosus (SLE): Hydroxychloroquine (HCQ) has been studied for its effectiveness in autoimmune diseases like SLE. It may reduce the risk of flares and organ damage in SLE patients (Ponticelli & Moroni, 2017).
- Gastric Mucosa Cytoprotection: A study on the expression of a 72-kDa heat shock protein in gastric mucosa of rats suggests its crucial role in cytoprotection, which could provide therapeutic strategies for protection against mucosal injury (Watanabe et al., 2004).
- Hydrogel Properties in Regenerative Medicine: The unique properties of hydrogels (HGs) have been discussed for their applications in regenerative medicine and tissue engineering (Chyzy & Plonska-Brzezinska, 2020).
3. Pharmaceutical Development
- Drug-Drug Interactions of Hormonal Contraceptives: A research initiative aims to elucidate drug-drug interactions associated with hormonal contraceptive agents (HCAs) and their impact on unintended pregnancies and breakthrough bleeding (Lesko et al., 2018).
- Control of Transdermal Permeation of Drugs: Studies have been conducted on the control of transdermal permeation of drugs like hydrocortisone acetate from different formulations (Fini et al., 2008).
4. Drug Efficacy and Safety
- Photodynamic Therapy in Barrett's High-Grade Dysplasia: Research on the efficacy and safety of photodynamic therapy with Photofrin for Barrett's high-grade dysplasia has been conducted, offering insights into treatment effectiveness (Overholt et al., 2007).
5. Drug Delivery Systems
- Intracellular Delivery Against Drug Resistance: Studies have focused on the development of drug delivery systems to overcome multidrug resistance, such as the use of nanostructured lipid carriers for drug delivery (Liu et al., 2016).
6. Bioavailability and Pharmacokinetics
- Influence on Bioavailability of Drugs: Investigations into the influence of drugs like hydroxychloroquine on the bioavailability of other medications have been conducted, highlighting interactions in drug metabolism (Somer et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
methyl (2R)-2-amino-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMTBUWTGVEFG-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Phg-OMe.HCl | |
CAS RN |
19883-41-1 | |
| Record name | D-Phenylglycine methyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



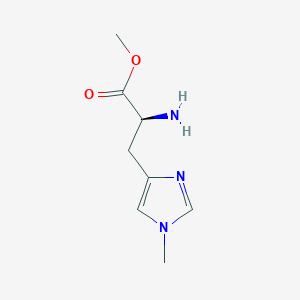
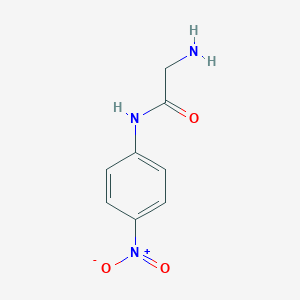
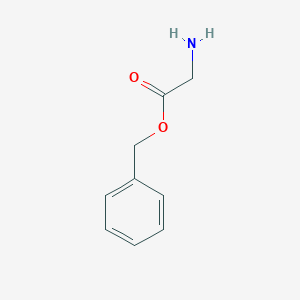
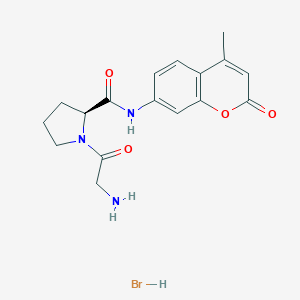
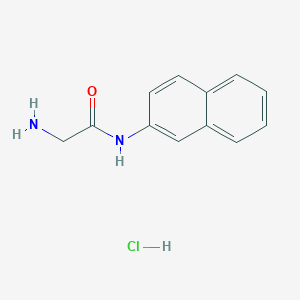
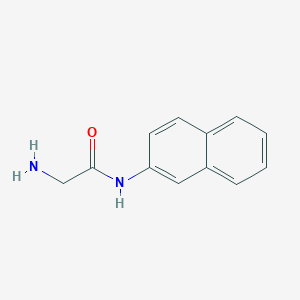
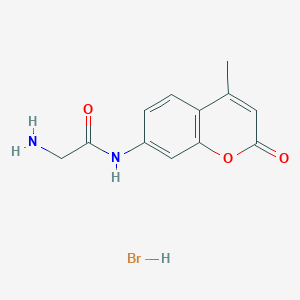
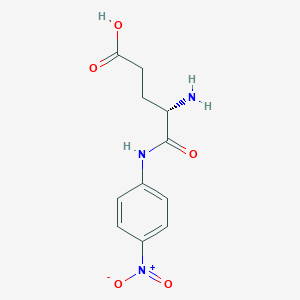
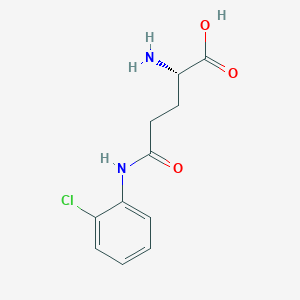
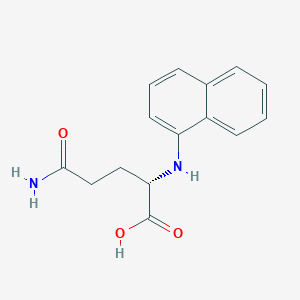
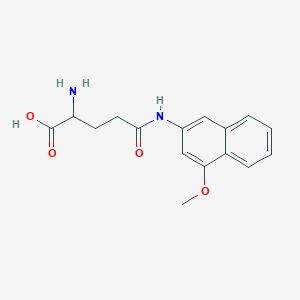

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)
